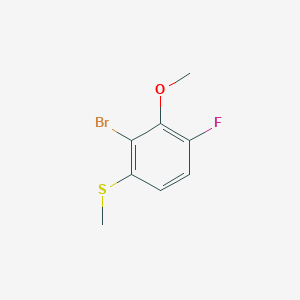

2-Bromo-4-fluoro-3-methoxythioanisole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

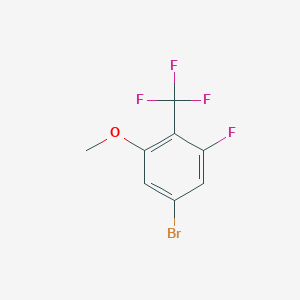

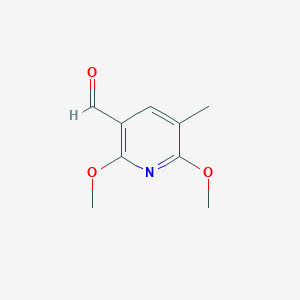

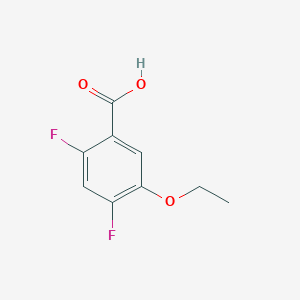

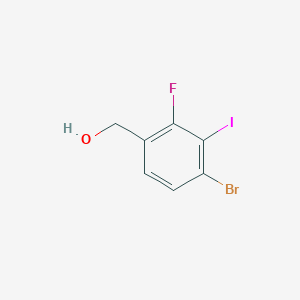

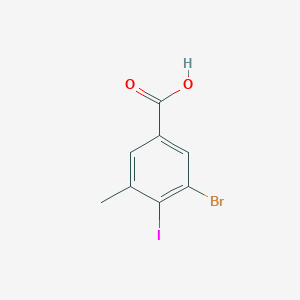

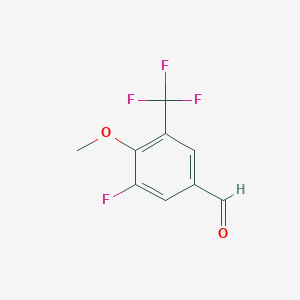

Molecular Structure Analysis

The IUPAC name for this compound is (2-bromo-4-fluoro-3-methoxyphenyl)(methyl)sulfane . The InChI code is 1S/C8H8BrFOS/c1-11-8-5(10)3-4-6(12-2)7(8)9/h3-4H,1-2H3 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 251.12 g/mol. It is recommended to be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Fluorinated Steroid Derivatives

- A study by Ali et al. (1993) explored the impact of 2- and 4-fluoro substitution on estrogen receptor-mediated tissue localization of radioiodinated estradiol derivatives. They found that 4-fluoro substitution moderately affects receptor-mediated tissue uptake, whereas 2-fluoro substitution significantly diminishes it, underscoring the influence of fluorine positioning on biological properties Ali et al. (1993).

Anticancer Agents

- A series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated as potential anticancer agents by Aliabadi et al. (2010). They found that a 4-position methoxy group substitution improved activity against certain cancer cell lines Aliabadi et al. (2010).

Radiopharmaceuticals

- Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in the synthesis of radiolabeled compounds for potential use in imaging CB1 cannabinoid receptors in the brain using positron emission tomography Katoch-Rouse & Horti (2003).

Mercapturic Acids from Bromobenzene

- Zheng and Hanzlik (1992) identified bromomonohydroxyphenyl mercapturic acids in urine from bromobenzene-treated rats, suggesting a biosynthetic pathway involving hydroxylation and dehydrogenation processes Zheng & Hanzlik (1992).

Fluorinated Arylbenzothiazoles

- Wang et al. (2006) synthesized carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents. These compounds showed potent and selective inhibitory activity against various cancer cell lines Wang et al. (2006).

Antibiotics Synthesis

- Flagstad et al. (2014) presented a scalable synthesis method for halogenated quinolines, which are important in antimicrobial drug discovery. They synthesized 4-bromo-3-fluoro-6-methoxyquinoline, a key building block for antibiotics Flagstad et al. (2014).

Aminothiazole-Paeonol Derivatives

- Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effect. They found these compounds to be highly potent against certain human cancer cell lines Tsai et al. (2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 2-Bromo-4-fluoro-3-methoxythioanisole . For more detailed information, it would be beneficial to conduct a more targeted search in scientific databases or journals.

Eigenschaften

IUPAC Name |

3-bromo-1-fluoro-2-methoxy-4-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFOS/c1-11-8-5(10)3-4-6(12-2)7(8)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUMEXFQCLHDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Br)SC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.